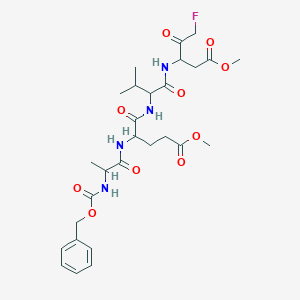
Protein SSX4 (161-180)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein SSX4
Applications De Recherche Scientifique
Cancer/Testis Antigens and Cancer Immunotherapy
Protein SSX4, as a member of the SSX gene family, is significantly relevant in cancer research. It has been observed that the SSX genes (including SSX4) are aberrantly expressed in various cancer types such as melanoma. These genes are predominantly expressed in the testis and, to a lesser extent, the thyroid, but not in other normal tissues. This unique expression pattern categorizes them as cancer/testis antigens. The SSX proteins, including SSX4, are considered potential targets for cancer immunotherapy protocols (N. R. dos Santos et al., 2000).
Protein-Protein Interactions in Cancer
Another aspect of SSX4's significance in cancer research is its interaction with other proteins. For instance, the SSX2 protein, closely related to SSX4, interacts with proteins like RAB3IP and SSX2IP. These interactions are important in understanding the mechanisms underlying normal and malignant cellular growth. Although this research focuses on SSX2, it indirectly highlights the potential role of SSX4 in similar interactions and pathways (D. D. de Bruijn et al., 2002).
T Cell Immune Response and Immunotherapy
In immunotherapy research, the SSX proteins are noted for their role in eliciting T cell immune responses in cancer patients. One study found that certain epitopes within the SSX family, including SSX4, can induce strong cytotoxic T lymphocyte (CTL) immune responses, suggesting their potential use in peptide-mediated immunotherapy for SSX-expressing tumors (Yangdong He et al., 2008).
Role in Genetic Recombination
The SSX family, including SSX4, shares similarities with other proteins involved in genetic recombination, such as the uvsX protein from bacteriophage T4. Studies on these proteins provide insights into the DNA-binding properties and mechanisms of action in genetic recombination processes, which are vital for understanding cellular repair and replication mechanisms (J. Griffith and T. Formosa, 1985).
Propriétés
Séquence |
KHAWTHRLRERKQLVVYEEI |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Protein SSX4 (161-180) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



